molecular formula C48H78O18 B150519 Oplopanaxoside D CAS No. 162341-28-8

Oplopanaxoside D

Cat. No.: B150519
CAS No.: 162341-28-8
M. Wt: 943.1 g/mol
InChI Key: VNTZDFZAGFBUPV-HKINQWRBSA-N
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Description

Oplopanaxoside D is a natural compound found in the plant Oplopanax japonicus, which belongs to the Araliaceae family. This compound is a type of triterpene glycoside, specifically a lupane-type glycosyl ester. It has garnered interest due to its potential pharmacological properties, including anticancer, antibacterial, and antidiabetic effects .

Scientific Research Applications

Oplopanaxoside D has been studied for various scientific research applications:

Future Directions

Research on Oplopanax horridus shows promise for future usage perspectives . Pharmacological studies in different organ systems, including potential cancer chemopreventive effects, are also presented .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oplopanaxoside D typically involves the extraction of the compound from the leaves of Oplopanax japonicus. The process includes several steps:

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction times, and purification methods would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: Oplopanaxoside D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Hydrochloric acid or specific glycosidases.

Major Products Formed:

Mechanism of Action

Oplopanaxoside D is compared with other lupane-type glycosides such as Oplopanaxoside A, B, and C. These compounds share similar structures but differ in the number and position of hydroxyl and glycosyl groups. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22-,23-,24+,25+,26+,27+,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTZDFZAGFBUPV-HKINQWRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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